N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound features a thieno[3,4-c]pyrazol-5λ⁶-core fused with a 5,5-dioxo group, a 2,4-dimethylphenyl substituent at position 2, and a 4-(dimethylsulfamoyl)benzamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14-5-10-20(15(2)11-14)26-21(18-12-32(28,29)13-19(18)24-26)23-22(27)16-6-8-17(9-7-16)33(30,31)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJOAKWRTXWEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares key motifs with several classes of bioactive molecules:
- Sulfonamide-containing triazoles (e.g., compounds 7–9 in ): These feature sulfonylphenyl and triazole-thione groups, with substituents (X = H, Cl, Br) influencing electronic properties and tautomeric equilibria. The target compound’s dimethylsulfamoyl group may enhance solubility and metabolic stability compared to simple sulfonyl derivatives .
- Pyrazolo[3,4-d]pyrimidines (e.g., Example 53 in ): These exhibit fluorinated chromen-4-one and isopropylbenzamide groups.
Table 1: Substituent Effects on Key Properties
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound’s dimethylsulfamoyl group would exhibit ν(S=O) stretches near 1150–1250 cm⁻¹ , aligning with sulfonamide derivatives in (1243–1258 cm⁻¹ for C=S). Absence of ν(C=O) (~1663–1682 cm⁻¹) in triazole-thiones contrasts with the benzamide carbonyl in the target compound .
- NMR : The 2,4-dimethylphenyl group would show aromatic protons as a doublet (δ 6.8–7.2 ppm) and methyl singlets (δ 2.2–2.5 ppm), akin to substituent patterns in .
Table 2: Key Spectroscopic Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | Reference |
|---|---|---|---|
| Dimethylsulfamoyl | 1150–1250 (S=O) | 3.1–3.3 (N(CH₃)₂) | N/A |
| Triazole-thione (C=S) | 1247–1255 | N/A | |
| Benzamide (C=O) | ~1680 | 8.0–8.5 (Ar-H) |
Computational and Predictive Modeling
- ChemGPS-NP : This tool () could position the target compound in chemical space relative to bedaquiline-like molecules, highlighting its sulfamoyl group as a distinguishing feature for virtual screening .
- Agglomerative Hierarchical Clustering: ’s unsupervised approach predicts bioactivity based on structural similarity. The compound’s thienopyrazol core may cluster with kinase inhibitors or antimicrobial agents .
- XGBoost Models : Predictive models () achieve RMSE <10 K for superconducting materials; analogous workflows could estimate the target compound’s physicochemical properties (e.g., logP, solubility) .
Bioactivity and Structure-Activity Relationships (SAR)
- α-Glucosidase Inhibition: notes that sulfonamides and glycosides mimic carbohydrate structures, suggesting the target’s dimethylsulfamoyl group may compete with enzyme substrates .
- Antibacterial Potential: Clustering algorithms () link structural similarity to shared targets (e.g., bacterial topoisomerases), though halogen substituents (absent here) often enhance such activity .
Q & A
Q. What are the established synthetic routes for N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide?
The synthesis typically involves multi-step organic reactions starting from thieno[3,4-c]pyrazole precursors and functionalized benzamide derivatives. Key steps include cyclization of the thienopyrazole core using sodium hydride in DMF, followed by coupling with 4-(dimethylsulfamoyl)benzamide under amide-forming conditions (e.g., EDC/HOBt). Reaction conditions such as temperature (reflux vs. room temperature), solvent polarity, and catalyst selection significantly impact yield. Characterization via HPLC and NMR ensures purity and structural confirmation .
Q. How is the molecular structure of this compound validated in academic research?
Structural validation employs:
- X-ray crystallography : Resolving bond lengths/angles and confirming the thienopyrazole-dioxo configuration. SHELX software is widely used for refinement .
- NMR spectroscopy : , , and 2D techniques (e.g., COSY, HSQC) verify substituent positions and aromatic proton environments.
- Mass spectrometry (HRMS) : Confirms molecular weight (488.58 g/mol) and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening includes:
- Enzyme inhibition assays : Testing against kinases or sulfotransferases due to the sulfamoyl group’s electrophilic properties.
- Cell viability assays : Using MTT or resazurin in cancer cell lines to evaluate antiproliferative effects.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to identify protein targets .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?
Optimization strategies include:
- DoE (Design of Experiments) : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading).
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation.
- Green chemistry approaches : Substituting DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions may arise from assay variability or off-target effects. Resolution methods:
- Dose-response validation : Repeating assays with standardized protocols (e.g., IC₅₀ curves).
- Target deconvolution : CRISPR-Cas9 knockout models to confirm specificity.
- Meta-analysis : Cross-referencing with structurally analogous compounds (e.g., 4-tert-butyl derivatives) to identify trends .
Q. What computational methods are employed to predict its interaction with biological targets?
Advanced modeling techniques include:
- Molecular docking (AutoDock Vina) : Simulating binding poses with sulfamoyl groups interacting with catalytic lysine residues.
- MD simulations (GROMACS) : Assessing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlating substituent electronic parameters (Hammett constants) with activity .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Stability studies use:
- Forced degradation : Exposing the compound to acidic/basic conditions (pH 1–13) and analyzing degradation products via LC-MS.
- Thermogravimetric analysis (TGA) : Determining thermal decomposition thresholds (>200°C). Results guide storage conditions (e.g., desiccated at −20°C) and solvent selection for biological assays .
Q. What structure-activity relationship (SAR) insights exist for modifying the thienopyrazole core?
Key SAR findings:
- 2,4-Dimethylphenyl substitution : Enhances lipophilicity and membrane permeability.
- Sulfamoyl group : Critical for hydrogen bonding with ATP-binding pockets in kinases.
- Dioxo moiety : Stabilizes the thienopyrazole conformation, affecting binding entropy. Modifications here reduce activity .
Q. How can polymorphism be characterized, and what impact does it have on crystallographic data?
Polymorph screening via:
Q. What methodologies are used to study synergistic effects with other therapeutic agents?
Synergy studies employ:
- Combination index (CI) : Calculated via Chou-Talalay method using CompuSyn.
- Transcriptomic profiling (RNA-seq) : Identifying pathway crosstalk (e.g., PI3K/mTOR).
- In vivo xenograft models : Evaluating tumor regression with combinatorial dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
